molecular formula C₁₈H₁₆D₆O₄ B1141880 rac Enterodiol-d6 CAS No. 104411-12-3

rac Enterodiol-d6

Cat. No. B1141880
CAS RN: 104411-12-3
M. Wt: 308.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-Enterodiol-d6, also known as rac-ent-d6, is a synthetic derivative of the naturally occurring plant hormone enterodiol (ED). ED is a member of the family of phytoestrogens, which are plant-derived compounds that exhibit estrogen-like activity. Rac-ent-d6 is a stereoisomer of ED and has been used in scientific research to study the effects of ED on various physiological processes.

Scientific Research Applications

Proteomics Research

rac Enterodiol-d6: is utilized in proteomics research as a biochemical tool. It’s a stable isotope-labelled compound, which means it can be used as an internal standard in mass spectrometry-based proteomics to accurately quantify the levels of enterodiol-related molecules in biological samples .

Cancer Research

In the field of cancer research , rac Enterodiol-d6 serves as a reference material for studying the metabolic pathways of enterodiol and its analogs. These compounds have been of interest due to their potential anti-carcinogenic properties, particularly in hormone-dependent cancers .

Apoptosis Studies

Researchers use rac Enterodiol-d6 to investigate apoptosis , the process of programmed cell death. By tracing the incorporation of the deuterium label, scientists can explore how enterodiol influences apoptotic pathways in various cell types .

Metabolite Analysis

As a metabolite analogue , rac Enterodiol-d6 is crucial for studying the metabolism of enterodiol in the liver and other tissues. It helps in understanding the bioavailability and pharmacokinetics of phytoestrogens, which are plant-derived compounds with estrogen-like activity .

Endocrine Disruption Research

This compound is also significant in the study of endocrine disruption . Researchers can use rac Enterodiol-d6 to examine how environmental and dietary phytoestrogens might interfere with hormone signaling pathways, potentially affecting health and development .

Bioavailability and Transport Studies

Finally, rac Enterodiol-d6 is used to understand the bioavailability and transport mechanisms of enterodiol. Studies have shown that enterodiol can be actively transported by liver cell membranes, and using a labelled version like rac Enterodiol-d6 can provide insights into its systemic distribution and clearance .

properties

IUPAC Name

2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i3D,4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONJCNDULPHLV-LJYPPAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1CC(CO)C(CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Enterodiol-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.